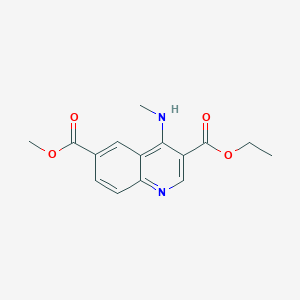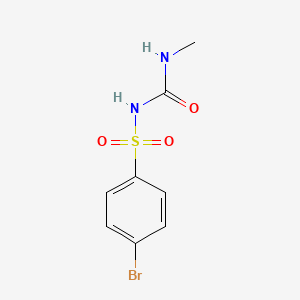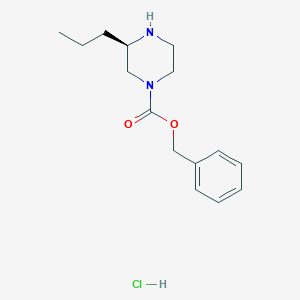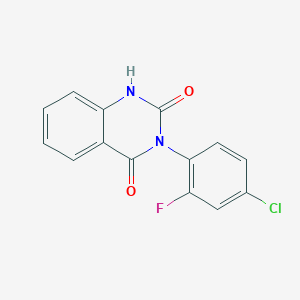![molecular formula C15H15N5O2 B11835997 Benzamide, N-[9-[(2R)-2-hydroxypropyl]-9H-purin-6-yl]- CAS No. 160616-03-5](/img/structure/B11835997.png)
Benzamide, N-[9-[(2R)-2-hydroxypropyl]-9H-purin-6-yl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-N-(9-(2-Hydroxypropyl)-9H-purin-6-yl)benzamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a purine base linked to a benzamide group through a hydroxypropyl chain. The purine base is a fundamental component of nucleic acids, making this compound relevant in biochemical and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(9-(2-Hydroxypropyl)-9H-purin-6-yl)benzamide typically involves the following steps:
Preparation of the Purine Derivative: The purine base is first modified to introduce the hydroxypropyl group. This can be achieved through a reaction with an appropriate alkylating agent under basic conditions.
Formation of the Benzamide Linkage: The hydroxypropyl-purine derivative is then reacted with benzoyl chloride in the presence of a base such as triethylamine to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
®-N-(9-(2-Hydroxypropyl)-9H-purin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The benzamide group can be reduced to form an amine.
Substitution: The purine base can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted purine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-N-(9-(2-Hydroxypropyl)-9H-purin-6-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with nucleic acids and proteins. It can serve as a probe to investigate the mechanisms of enzyme action and nucleic acid recognition.
Medicine
In medicine, ®-N-(9-(2-Hydroxypropyl)-9H-purin-6-yl)benzamide is explored for its potential therapeutic applications. Its structural similarity to nucleotides makes it a candidate for antiviral and anticancer drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.
Mécanisme D'action
The mechanism of action of ®-N-(9-(2-Hydroxypropyl)-9H-purin-6-yl)benzamide involves its interaction with specific molecular targets such as enzymes and nucleic acids. The hydroxypropyl group enhances its solubility and facilitates its binding to target molecules. The purine base can mimic natural nucleotides, allowing the compound to interfere with biological processes such as DNA replication and protein synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-9-(2-Hydroxypropyl)adenine: An important intermediate for the synthesis of antiviral drugs such as tenofovir.
2-Hydroxypropyl-β-cyclodextrin: Used as a solubilizing agent in pharmaceutical formulations.
Uniqueness
®-N-(9-(2-Hydroxypropyl)-9H-purin-6-yl)benzamide is unique due to the presence of both a purine base and a benzamide group. This dual functionality allows it to participate in a wide range of chemical and biological interactions, making it a versatile compound for research and development.
Propriétés
Numéro CAS |
160616-03-5 |
|---|---|
Formule moléculaire |
C15H15N5O2 |
Poids moléculaire |
297.31 g/mol |
Nom IUPAC |
N-[9-[(2R)-2-hydroxypropyl]purin-6-yl]benzamide |
InChI |
InChI=1S/C15H15N5O2/c1-10(21)7-20-9-18-12-13(16-8-17-14(12)20)19-15(22)11-5-3-2-4-6-11/h2-6,8-10,21H,7H2,1H3,(H,16,17,19,22)/t10-/m1/s1 |
Clé InChI |
DZTLHJVINSWGSG-SNVBAGLBSA-N |
SMILES isomérique |
C[C@H](CN1C=NC2=C(N=CN=C21)NC(=O)C3=CC=CC=C3)O |
SMILES canonique |
CC(CN1C=NC2=C(N=CN=C21)NC(=O)C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![7-Methoxy-4-{[(1R)-1-phenylethyl]amino}quinazolin-6-ol](/img/structure/B11835983.png)

